molecular formula C11H14N2O2 B1457635 2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol CAS No. 1502976-79-5

2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Cat. No.: B1457635
CAS No.: 1502976-79-5
M. Wt: 206.24 g/mol
InChI Key: AMLMJWHJNFNLBQ-UHFFFAOYSA-N
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Description

2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a synthetic compound with potential applications in several fields of research and industry. It is related to the class of compounds known as benzimidazoles .

Scientific Research Applications

Chemistry and Properties

Benzothiazoles, including structures related to "2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol," are central to diverse chemical studies due to their variable properties and applications. A review highlights the significant variability in the chemistry of benzothiazole and benzimidazole compounds, emphasizing their preparation, properties, and complexation abilities, suggesting potential areas for future research including unknown analogues (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry

Benzothiazole derivatives are pivotal in medicinal chemistry, exhibiting a broad spectrum of biological activities. They are key in developing compounds with antimicrobial, anti-inflammatory, and antitumor properties. The versatility of benzothiazole as a scaffold in drug design is underscored by its presence in many pharmacologically active molecules, indicating its importance in creating new therapeutic agents (Bhat & Belagali, 2020).

Material Science and Optoelectronics

The incorporation of benzothiazole and its analogues into π-extended systems has been explored for creating novel optoelectronic materials. These compounds, including quinazoline derivatives, have found applications in luminescent materials, organic light-emitting diodes (OLEDs), and other electronic devices. This review indicates that functionalized benzothiazoles and related compounds are valuable for developing advanced materials with specific electronic and photonic properties, highlighting the importance of these heterocycles in material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

2-(6-methoxy-1-methylbenzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-13-10-7-8(15-2)3-4-9(10)12-11(13)5-6-14/h3-4,7,14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLMJWHJNFNLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)N=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
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2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
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2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
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2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
Reactant of Route 5
2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
Reactant of Route 6
2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

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